molecular formula C29H36N4O6S B2413910 6-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 688061-00-9

6-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

Cat. No.: B2413910
CAS No.: 688061-00-9
M. Wt: 568.69
InChI Key: HPUMXUGHZIZSBD-UHFFFAOYSA-N
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Description

6-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is a useful research compound. Its molecular formula is C29H36N4O6S and its molecular weight is 568.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Quinazoline derivatives are synthesized through various chemical reactions, demonstrating the compound's synthetic flexibility and potential for creating diverse chemical entities. For instance, the reaction of anthranilamide with isocyanates offers a pathway to synthesize dihydro-oxazolo and oxazino quinazolines, showcasing a method that could potentially apply to the synthesis of our compound of interest (J. Chern et al., 1988). Additionally, the aza-Wittig reaction facilitates the synthesis of ethoxyoxazoles and oxazoloquinazolines, hinting at synthetic routes that might be relevant for producing complex quinazoline derivatives (N. Huang et al., 2009).

Biological Activities

Quinazoline derivatives exhibit a range of biological activities, suggesting potential research applications of our compound in medicinal chemistry. For example, some quinazoline derivatives have been screened for their antimicrobial properties, indicating the compound's possible use in developing new antibacterial and antifungal agents (Azza M. El‐Kazak et al., 2013). Similarly, derivatives have been studied for antitumor activities, suggesting the chemical's potential application in cancer research (A. Markosyan et al., 2008).

Properties

IUPAC Name

6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O6S/c1-3-4-13-30-27(35)18-40-29-32-23-16-25-24(38-19-39-25)15-22(23)28(36)33(29)14-7-5-6-8-26(34)31-17-20-9-11-21(37-2)12-10-20/h9-12,15-16H,3-8,13-14,17-19H2,1-2H3,(H,30,35)(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUMXUGHZIZSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC=C(C=C4)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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